molecular formula C27H26N4O3 B5168444 BMS-684

BMS-684

Cat. No.: B5168444
M. Wt: 454.5 g/mol
InChI Key: XIVOLEKHEMYRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

BMS-684 is a selective inhibitor of diacylglycerol kinase alpha (DGKα), a key enzyme involved in the metabolism of diacylglycerol (DAG) to phosphatidic acid. This compound has garnered attention for its potential therapeutic applications, particularly in modulating immune responses and exhibiting antitumor activity. The following sections detail the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

This compound selectively inhibits DGKα, which plays a critical role in T-cell activation and signaling pathways. By inhibiting this enzyme, this compound increases DAG levels, thereby enhancing the activation of protein kinase C (PKC) and promoting downstream signaling events essential for T-cell function and proliferation .

Potency and Selectivity

This compound has demonstrated a potent inhibitory effect on DGKα with an IC50 value of 15 nM , showcasing over 100-fold selectivity against other DGK isoforms . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Safety Profile

In safety screening assays at concentrations up to 30 μM , this compound exhibited no significant activity against a panel of ion channels, transporters, enzymes, nuclear hormone receptors, and G-protein-coupled receptors . This suggests a favorable safety profile for potential clinical applications.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the this compound structure could enhance potency while maintaining metabolic stability. For example, the optimization process led to the development of BMS-502, which exhibited an 80-fold increase in potency compared to this compound while retaining selectivity for DGKα and also inhibiting DGKζ .

In Vitro Studies

In human whole blood assays measuring interferon-gamma (IFNγ) production and phosphorylation of extracellular signal-regulated kinase (pERK), BMS-502 demonstrated significant activity, indicating that DGK inhibition correlates with enhanced T-cell activation .

Antitumor Activity

Research has indicated that this compound may have potential antitumor effects due to its ability to modulate immune responses. In preclinical models, enhanced T-cell activation through DGK inhibition has been associated with improved anti-tumor immunity. For instance, studies showed that treatment with DGK inhibitors like this compound could lead to increased cytotoxic T lymphocyte activity against tumor cells .

Data Tables

Parameter This compound BMS-502
IC50 (DGKα)15 nM340 nM
Selectivity>100-foldModerate
Potency EnhancementN/A80-fold
Safety Screening ActivityNo activity at 30 μMN/A

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-28-23-15-9-8-14-22(23)25(26(27(28)32)31(33)34)30-18-16-29(17-19-30)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVOLEKHEMYRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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